

# Dimethyl Trisulfide: A Comprehensive Technical Guide to its Role in Food Aroma

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Dimethyl trisulfide

Cat. No.: B1209414

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## Introduction

**Dimethyl trisulfide** (DMTS) is a highly potent, sulfur-containing volatile organic compound (VOC) that plays a pivotal role in the aroma profiles of a wide array of food products.[1][2] With an exceptionally low odor threshold, detectable by the human nose at concentrations as low as one part per trillion, its presence, even in trace amounts, can significantly influence the sensory perception of food.[1] This technical guide provides an in-depth exploration of the chemical properties, natural occurrence, and analytical methodologies for **dimethyl trisulfide**, with a focus on its impact on food aroma. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development who are interested in the complex chemistry of food flavors and odors.

## Chemical and Physical Properties

**Dimethyl trisulfide** (DMTS) is the simplest organic trisulfide, with a chemical formula of  $\text{CH}_3\text{SSSCH}_3$ . [1] It is a flammable, colorless to pale yellow liquid characterized by a potent, often described as foul, odor reminiscent of garlic, onion, or cooked cabbage. [2][3]

Table 1: Physicochemical Properties of **Dimethyl Trisulfide**

Property	Value	Reference
Molecular Formula	C <sub>2</sub> H <sub>6</sub> S <sub>3</sub>	[1]
Molar Mass	126.26 g/mol	[1]
Appearance	Colorless to pale yellow liquid	[3]
Odor	Sulfurous, alliaceous, meaty	[2]
Density	1.202 g/mL at 25 °C	[2]
Melting Point	-68 °C	[2]
Boiling Point	170 °C	[1]
Solubility	Very slightly soluble in water; soluble in alcohols and oils	[4]
Odor Threshold	As low as 1 part per trillion	[1]

## Natural Occurrence and Formation in Foods

DMTS is a naturally occurring compound found in a diverse range of foods and is also a product of microbial metabolism and thermal degradation of sulfur-containing precursors.[1][5]

### Occurrence in Plant-Based Foods

DMTS is a key aroma component in many vegetables, particularly those from the Brassica and Allium genera.

- **Brassica Vegetables:** Cooked broccoli, cabbage, and cauliflower are well-known sources of DMTS.[1][6] The concentration in cabbage can be initially low (less than 0.78 ppm) but increases significantly with processing and time, reaching up to 3.3 ppm.[3][7]
- **Allium Vegetables:** Cooked onions, leeks, and garlic also emit significant amounts of DMTS, contributing to their characteristic pungent aroma.[1][8]

### Occurrence in Fermented and Other Food Products

The presence of DMTS is also notable in various fermented and processed foods:

- Cheese: It is found in Limburger, Cheddar, and Swiss cheeses, where it contributes to the complex aroma profile.[\[6\]](#)[\[9\]](#) In Swiss Tilsit cheese, DMTS has been detected at parts-per-billion (ppb) and parts-per-trillion (ppt) levels and is considered to have a strong odor impact.[\[9\]](#) Recommended use levels in cheese flavoring can range from 3 to 5 ppm.[\[10\]](#)
- Beverages: DMTS is associated with the aroma of aged beer and stale Japanese sake.[\[1\]](#)
- Other Foods: It has also been identified in coffee and cocoa.[\[2\]](#)

## Formation Pathways

The primary pathway for DMTS formation in food involves the degradation of sulfur-containing amino acids, particularly methionine. This process can be initiated by heat, enzymatic activity, or microbial metabolism. Methanethiol is a key intermediate that can be oxidized to form dimethyl disulfide (DMDS) and subsequently DMTS.

*Formation pathway of **Dimethyl Trisulfide** in food.*

## Quantitative Data

The concentration of DMTS and its sensory thresholds vary significantly depending on the food matrix.

Table 2: Concentration of **Dimethyl Trisulfide** in Various Foods

Food Product	Concentration	Reference
Cabbage (homogenized)	< 0.78 ppm (initial) to 3.3 ppm (after 100 min)	<a href="#">[3]</a> <a href="#">[7]</a>
Swiss Tilsit Cheese	ppb and ppt levels	<a href="#">[9]</a>
Flavoring for Cheddar Cheese	3 ppm (recommended use level)	<a href="#">[10]</a>
Flavoring for Parmesan Cheese	5 ppm (recommended use level)	<a href="#">[10]</a>
Flavoring for Cabbage	50 ppm (recommended use level)	<a href="#">[10]</a>

Table 3: Sensory Thresholds of **Dimethyl Trisulfide**

Matrix	Threshold Concentration	Reference
General Detection	1 part per trillion	<a href="#">[1]</a>
Tap Water (Method Detection Limit)	3 ng/L	<a href="#">[11]</a>

## Experimental Protocols

The analysis of DMTS in food matrices is challenging due to its high volatility and reactivity. Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a commonly employed and effective technique.

### HS-SPME-GC-MS Analysis of DMTS in Vegetables

This protocol is adapted from a method for analyzing volatile sulfur compounds in vegetables. [\[12\]](#)

- Sample Preparation:
  - Homogenize fresh vegetable samples under liquid nitrogen.
  - Place 2-3 g of the ground sample into a 20 mL headspace vial.
  - Add an internal standard (e.g., ethyl methyl sulfide) and 3-4 mL of distilled water.
  - Incubate the vial in a thermostatic autosampler tray at 45°C for 10 minutes.
- HS-SPME:
  - Expose a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 40 minutes at 45°C.
- GC-MS Analysis:

- Injection: Thermally desorb the analytes from the SPME fiber in the GC injector port at 250°C for 10 minutes with a split ratio of 10:1.
- GC Column: Use a DB-WAX capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
- Oven Temperature Program:
  - Initial temperature of 40°C, hold for 5 minutes.
  - Ramp to 150°C at a rate of 5°C/min.
  - Ramp to 230°C at a rate of 10°C/min, hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Mass Spectrometry:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Source Temperature: 230°C.
  - Quadrupole Temperature: 150°C.
  - Scan Range: m/z 35-350.



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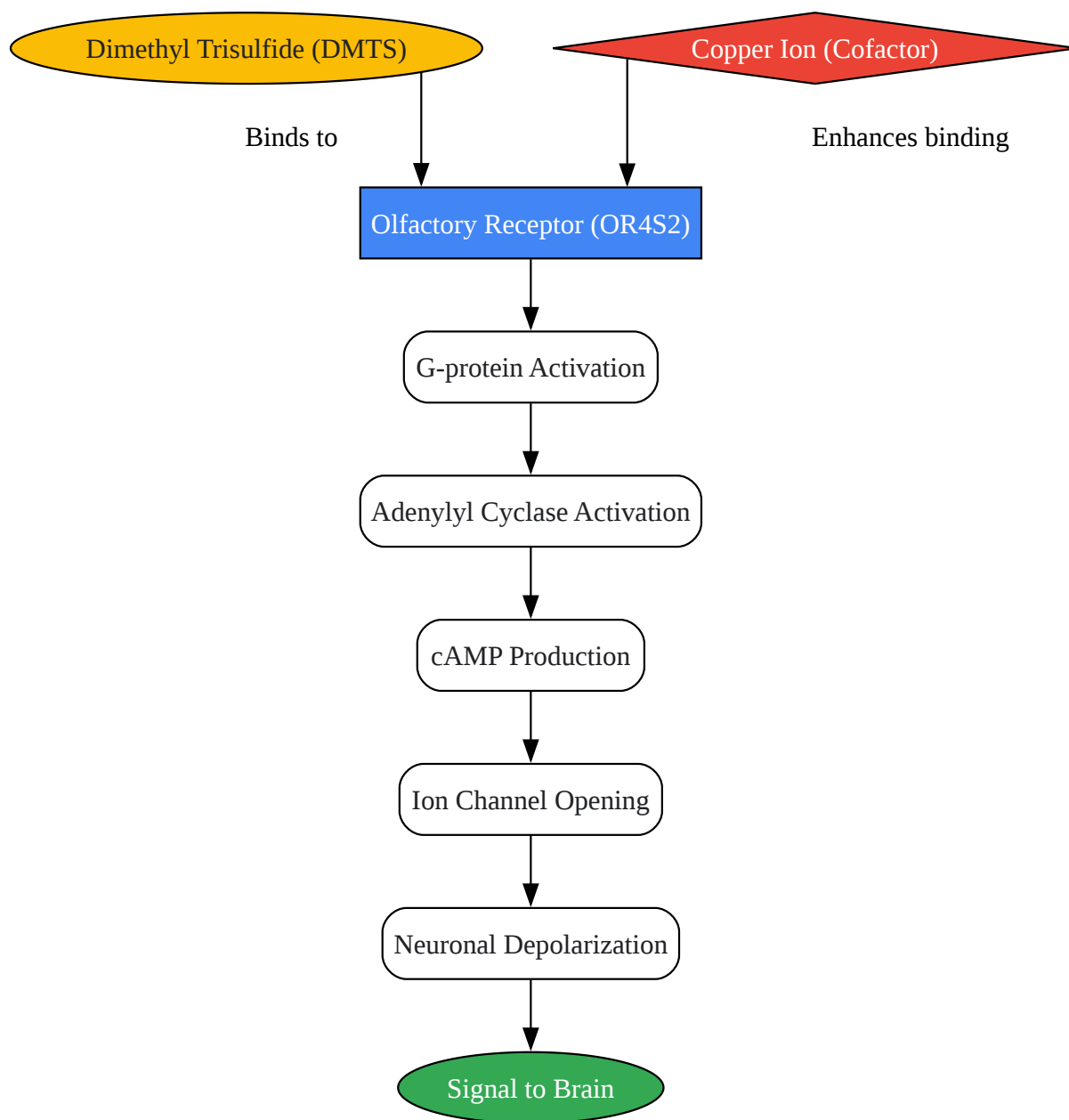
*Workflow for HS-SPME-GC-MS analysis of DMTS.*

## Olfactory Perception and Signaling Pathway

The perception of sulfur compounds like DMTS is mediated by specific olfactory receptors (ORs) in the nasal epithelium.

## The Role of Olfactory Receptors

Recent research has identified the human olfactory receptor OR4S2 as being specifically responsive to polysulfides, including **dimethyl trisulfide**. The interaction of DMTS with this receptor initiates a signaling cascade that leads to the perception of its characteristic odor. Furthermore, studies on a mouse olfactory receptor, MOR244-3, have revealed that the presence of copper ions is crucial for the sensitive detection of sulfur-containing odorants. This suggests a mechanism where the metal ion acts as a cofactor, enhancing the binding of the sulfur compound to the receptor.



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Olfactory signaling pathway for **Dimethyl Trisulfide**.

## Conclusion

**Dimethyl trisulfide** is a critical volatile organic compound that significantly shapes the aroma of numerous foods. Its formation through the degradation of sulfur-containing amino acids and its extremely low odor threshold make it a key molecule in food chemistry and sensory science. Understanding its properties, occurrence, and the mechanisms of its perception is essential for food scientists aiming to control and optimize food flavor, as well as for researchers in olfaction and drug development exploring the interactions of small molecules with biological receptors. The analytical methods detailed in this guide provide a robust framework for the accurate quantification of DMTS, enabling further research into its role in food and biological systems.

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- To cite this document: BenchChem. [Dimethyl Trisulfide: A Comprehensive Technical Guide to its Role in Food Aroma]. BenchChem, [2025]. [Online PDF]. Available at:



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